1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1,2-propanediamine with a pyridine derivative that contains a trifluoromethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound can modulate the activity of these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 2-Methyl-1,2-propanediamine
- N1-Isopropyl-2-methyl-1,2-propanediamine
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]- is unique due to the presence of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C10H14F3N3 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-methyl-1-N-[5-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-4-3-7(5-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
NLRGIPQWVRCLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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